2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid
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Overview
Description
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid is an organic compound with the molecular formula C14H19NO7. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Ether Formation: The protected amino group is then reacted with ethylene glycol to form the ethoxy linkage.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems ensures efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic conditions, typically using hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Reduction: 2-(2-aminoethoxy)-4-nitrobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: 2-(2-aminoethoxy)-4-nitrobenzoic acid.
Scientific Research Applications
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biological Studies: Employed in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and protein function, making the compound valuable in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-nitrobenzoic acid: The nitro group is in a different position, affecting its reactivity and interaction with other molecules.
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-methylbenzoic acid: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid is unique due to the presence of both the nitro and tert-butoxycarbonyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(19)15-6-7-22-11-8-9(16(20)21)4-5-10(11)12(17)18/h4-5,8H,6-7H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWOYXFTHBSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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